

GLPG2451: A Technical Overview of Preclinical Data

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Compound of Interest

Compound Name: GLPG2451

Cat. No.: B1653926

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Disclaimer: This document summarizes publicly available preclinical data on **GLPG2451**. Detailed in vivo animal model efficacy and pharmacodynamic data for **GLPG2451** are not extensively available in the public domain. The information presented herein is based on published scientific literature and company announcements, focusing on the available in vitro data and the general preclinical development context for a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.

Introduction

GLPG2451 is an investigational CFTR potentiator developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).^[1] As a potentiator, **GLPG2451** aims to enhance the function of the defective CFTR protein at the cell surface, thereby improving chloride ion transport.^[1] This mechanism of action is crucial for addressing the underlying cause of CF in patients with specific CFTR mutations. The development of **GLPG2451** has progressed to clinical trials, indicating a foundation of preclinical evidence supporting its potential.^{[2][3][4]}

In Vitro Efficacy Data

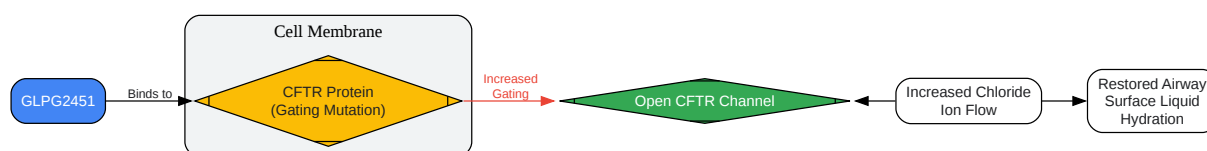
In vitro studies have been crucial in characterizing the activity of **GLPG2451** on various CFTR mutations. The following table summarizes the available quantitative data from these studies.

Cell/Assay Type	CFTR Mutation	Metric	Value	Comparator	Reference
HEK293 Cells (YFP halide assay)	F508del (low temperature rescued)	EC50	11.1 nM	-	[5]
Primary Human Bronchial Epithelial (HBE) Cells (TECC)	G551D/F508 del	EC50	675 nM	-	[5]
Primary Human Bronchial Epithelial (HBE) Cells (TECC)	G551D/F508 del	Efficacy	147% of VX-770 (Ivacaftor)	VX-770	[5]
HEK293 Cells (YFP halide assay)	G178R	Efficacy	106% of VX-770	VX-770	[5]
HEK293 Cells (YFP halide assay)	S549N	Efficacy	109% of VX-770	VX-770	[5]
HEK293 Cells (YFP halide assay)	G551D	Efficacy	171% of VX-770	VX-770	[5]
HEK293 Cells (YFP halide assay)	R117H	Efficacy	105% of VX-770	VX-770	[5]

Signaling Pathway and Mechanism of Action

GLPG2451 functions as a CFTR potentiator. In individuals with certain CF mutations, the CFTR protein is present on the cell surface but has a defective opening mechanism (gating).

GLPG2451 binds to the CFTR protein and increases the probability of the channel being in an open state, thereby augmenting the flow of chloride ions across the cell membrane. This helps to restore the hydration of the airway surface liquid, a key factor in mucociliary clearance.



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Mechanism of **GLPG2451** as a CFTR potentiator.

Experimental Protocols

While specific in vivo protocols for **GLPG2451** are not publicly detailed, the in vitro characterization relied on established methodologies.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based assay is a common method for screening and characterizing CFTR modulators.

- Cell Line: Human Embryonic Kidney (HEK293) cells are transiently transfected to express both a specific CFTR mutant and a halide-sensitive YFP.
- Principle: The fluorescence of YFP is quenched by halide ions (like iodide). When the CFTR channel is open, iodide flows into the cell, reducing YFP fluorescence.
- Procedure:
 - Cells are plated in microtiter plates.

- A baseline fluorescence reading is taken.
- A solution containing the test compound (e.g., **GLPG2451**) and iodide is added.
- The rate of fluorescence quenching is measured over time. A faster quenching rate indicates greater CFTR channel activity.
- Data Analysis: The rate of quenching is used to determine the potency (EC50) and efficacy of the compound in activating the specific CFTR mutant.

Transepithelial Clamp Circuit (TECC) on Primary Human Bronchial Epithelial (HBE) Cells

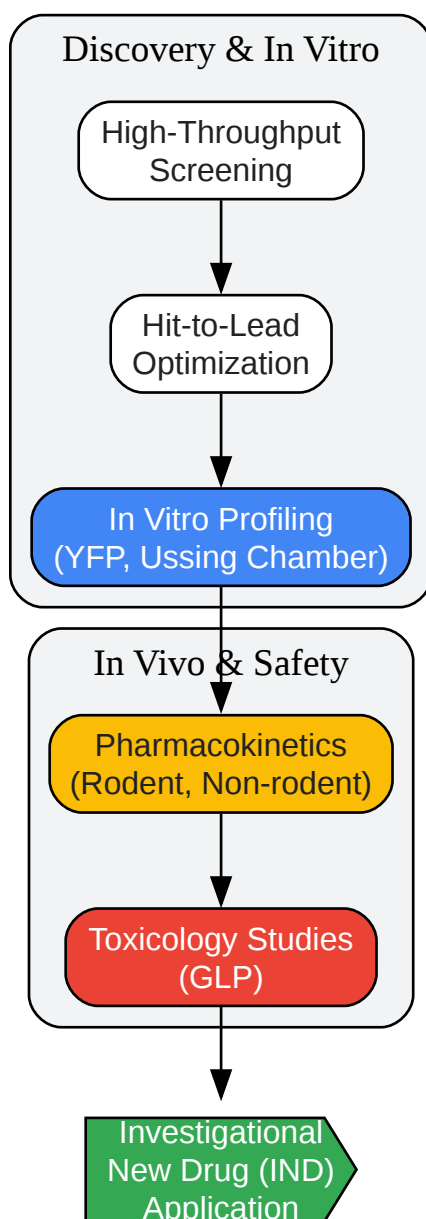
This assay provides a more physiologically relevant measure of CFTR function in primary cells from CF patients.

- Cell Source: HBE cells are isolated from the lungs of CF patients with specific genotypes and cultured on permeable supports to form a polarized epithelial layer.
- Principle: The assay measures the net ion flow across the epithelial layer by clamping the voltage and measuring the resulting current (short-circuit current, I_{sc}).
- Procedure:
 - The permeable supports with the HBE cell monolayer are mounted in an Ussing chamber.
 - The epithelial layer is bathed in solutions that mimic physiological conditions.
 - Pharmacological agents are added sequentially:
 - Amiloride is used to block the epithelial sodium channel (ENaC).
 - Forskolin is added to activate CFTR through the cAMP pathway.
 - The CFTR potentiator (**GLPG2451**) is then added at various concentrations to measure its effect on the forskolin-stimulated current.

- **Data Analysis:** The change in I_{sc} upon addition of the potentiator is a direct measure of the increase in CFTR-mediated chloride transport. This data is used to calculate EC_{50} and maximal efficacy.

Preclinical Development Workflow

The development of a CFTR modulator like **GLPG2451** typically follows a structured preclinical workflow to establish safety and efficacy before human trials.



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General preclinical development workflow for a CFTR modulator.

Conclusion

While specific in vivo animal efficacy data for **GLPG2451** remains limited in public disclosures, the available in vitro data demonstrates its activity as a potent CFTR potentiator across multiple disease-causing mutations. The compound's progression into clinical trials was supported by a preclinical data package that likely included pharmacokinetic and safety studies in animals, as is standard in drug development. For researchers in the field, the in vitro characterization of **GLPG2451** provides valuable insights into its mechanism and potential as part of a therapeutic regimen for cystic fibrosis.

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